

(4-Pyridyl)acetone hydrochloride CAS number

70199-62-1

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Compound of Interest

Compound Name: (4-Pyridyl)acetone hydrochloride

Cat. No.: B1399292

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An In-Depth Technical Guide to (4-Pyridyl)acetone Hydrochloride (CAS 70199-62-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(4-Pyridyl)acetone hydrochloride** (CAS 70199-62-1), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its chemical properties, synthesis, analytical characterization, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

(4-Pyridyl)acetone hydrochloride, also known as 1-(Pyridin-4-yl)propan-2-one hydrochloride, is the salt form of the parent compound (4-Pyridyl)acetone. The hydrochloride form often enhances stability and solubility, particularly in aqueous media, which can be advantageous for certain reaction conditions. Its core structure consists of a pyridine ring substituted at the 4-position with an acetone group. This bifunctional nature—a basic nitrogenous heterocycle and a ketone—makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of (4-Pyridyl)acetone Hydrochloride

Property	Value	Source(s)
CAS Number	70199-62-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₁₀ ClNO	[1] [2] [7]
Molecular Weight	171.62 g/mol	[7]
Synonyms	1-(Pyridin-4-yl)propan-2-one HCl, 1-(4-pyridinyl)-2- Propanone HCl	[7]
Appearance	Typically a solid, may appear as a beige or off-white powder	[8]
Stability	Stable under normal conditions; noted to be hygroscopic	[8]

The presence of the pyridine ring makes the compound basic, while the ketone group offers a site for various nucleophilic addition and condensation reactions. The hydrochloride salt form ensures the pyridine nitrogen is protonated, which influences its reactivity and physical properties.

Synthesis and Purification

The synthesis of **(4-Pyridyl)acetone hydrochloride** is typically achieved in a two-step process: first, the synthesis of the free base, (4-Pyridyl)acetone, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of (4-Pyridyl)acetone (Free Base)

A common and effective method involves the reaction of 4-methylpyridine (also known as γ -picoline) with an acetylating agent like acetyl chloride.[\[9\]](#) This reaction proceeds via the formation of an intermediate that is then treated with a base to yield the final product.

Causality of Experimental Choices:

- Reactant Choice: 4-methylpyridine is an inexpensive and readily available starting material. Acetyl chloride serves as an efficient source of the acetyl group.
- Solvent: A non-protic solvent like chloroform is used to prevent side reactions with the highly reactive acetyl chloride.[9]
- Base Treatment: A strong base, such as sodium hydroxide, is required to facilitate the final rearrangement and neutralization steps of the reaction mechanism, driving the formation of the desired ketone.[9]

Experimental Protocol: Synthesis of (4-Pyridyl)acetone

- To a three-neck flask containing 4-methylpyridine (1.0 mol) dissolved in chloroform (500 mL), slowly add acetyl chloride (1.0 mol) dropwise while maintaining the temperature below 35°C using an ice bath.[9]
- After the addition is complete, allow the reaction mixture to stir at 30°C for 2 hours.[9]
- Cool the mixture again in an ice bath and carefully add a saturated aqueous solution of sodium carbonate to neutralize the excess acid, adjusting the pH to between 5 and 7.[9]
- Add a 30 wt% solution of sodium hydroxide (1.0 mol) and stir the mixture at 30°C for another 2 hours.[9]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[9]
- The crude product is then purified by vacuum distillation to yield (4-Pyridyl)acetone as a yellow liquid.[9][10]

Step 2: Conversion to Hydrochloride Salt

The purified (4-Pyridyl)acetone free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with cold solvent, and dried under vacuum.

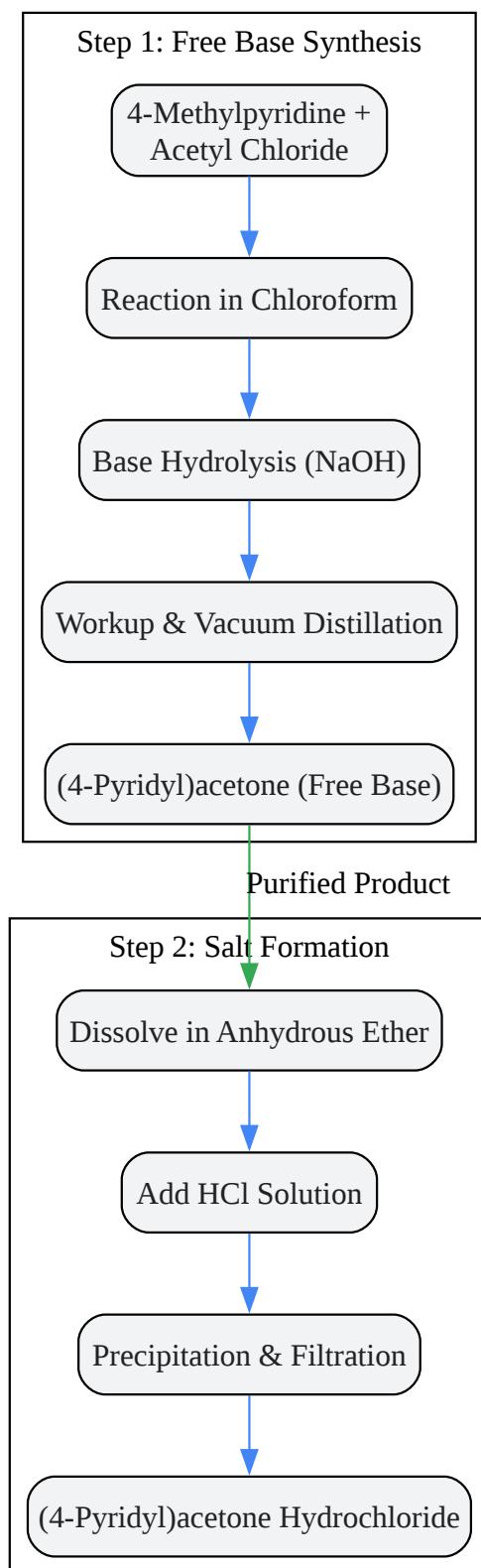
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Figure 1: General synthesis workflow for **(4-Pyridyl)acetone hydrochloride**.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of **(4-Pyridyl)acetone hydrochloride** is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For the hydrochloride salt, a solvent like Deuterium Oxide (D_2O) or $DMSO-d_6$ is appropriate. The protonated pyridine ring significantly affects the chemical shifts of the aromatic protons compared to the free base.

- 1H NMR: The spectrum is expected to show distinct signals: a singlet for the methyl protons (CH_3), a singlet for the methylene protons (CH_2), and two doublets in the aromatic region corresponding to the AA'BB' system of the 4-substituted pyridine ring. Due to the positive charge on the nitrogen, these aromatic protons will be shifted downfield.[11]
- ^{13}C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~205 ppm), the methylene and methyl carbons, and the four distinct carbons of the pyridine ring.

Table 2: Representative Predicted 1H NMR Data (in D_2O , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.7	Doublet	2H	H-2, H-6 (α to N $^+$)
~ 7.9	Doublet	2H	H-3, H-5 (β to N $^+$)
~ 4.1	Singlet	2H	-CH ₂ -
~ 2.3	Singlet	3H	-CH ₃

High-Performance Liquid Chromatography (HPLC)

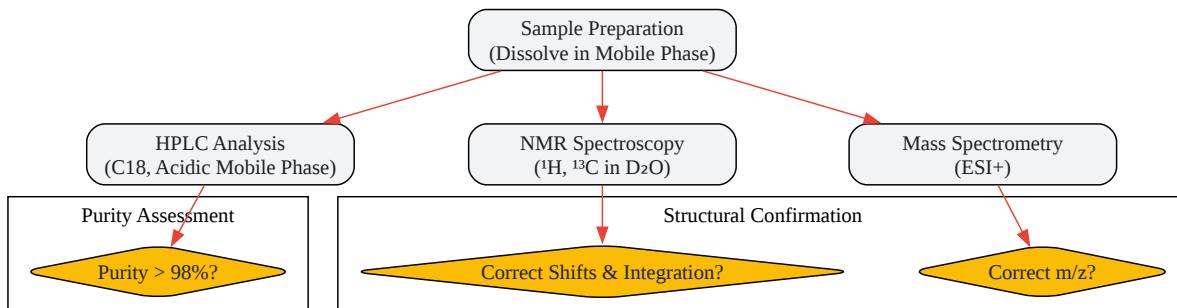
HPLC is essential for determining the purity of the compound. A reverse-phase method is typically employed.

Protocol Justification:

- Column: A C18 column is a standard choice for separating small organic molecules.
- Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is crucial.[12] The acid ensures the pyridine nitrogen remains protonated, preventing peak tailing and resulting in sharp, symmetrical peaks.
- Detection: The pyridine ring contains a chromophore, making UV detection (e.g., at 254 nm) highly effective.[13]

Experimental Protocol: HPLC Purity Analysis

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.



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Figure 2: Integrated analytical workflow for quality control.

Applications in Research and Drug Development

The primary and most well-documented application of (4-Pyridyl)acetone is as a key intermediate in the synthesis of Milrinone.[10] Milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor used to treat congestive heart failure due to its positive inotropic and vasodilatory effects.

Beyond this specific application, the pyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry.[14] They are present in a vast array of therapeutic agents. Therefore, **(4-Pyridyl)acetone hydrochloride** serves as a valuable building block for creating libraries of novel compounds for drug discovery, particularly in areas such as:

- Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases.[14]
- CNS Agents: The pyridine moiety is common in drugs targeting the central nervous system.
- Antiviral and Antimicrobial Agents: Many heterocyclic compounds containing pyridine show potent biological activity.

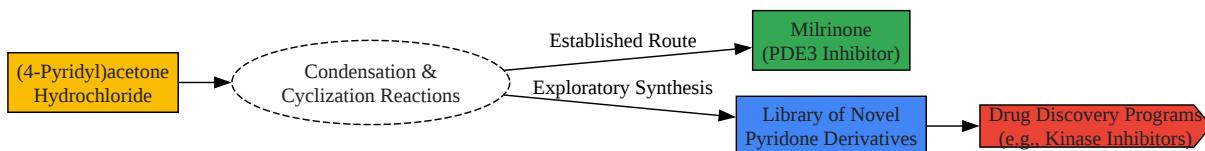
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Figure 3: Role as a precursor in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of **(4-Pyridyl)acetone hydrochloride** is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

- Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15] Use only in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid breathing dust and prevent contact with skin and eyes.[16] Handle in accordance with good industrial hygiene and safety practices.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] The compound is hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is critical to maintain its integrity.[8]

Conclusion

(4-Pyridyl)acetone hydrochloride is more than just a chemical intermediate; it is a foundational building block in medicinal chemistry, most notably enabling the synthesis of the cardiac drug Milrinone. Its value lies in its dual reactivity, combining the versatile chemistry of a ketone with the pharmacologically significant pyridine ring. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is paramount for its effective use in research and development settings. The robust analytical workflow presented ensures that scientists can proceed with confidence in the quality and identity of their starting material, a non-negotiable requirement for successful drug discovery and development.

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